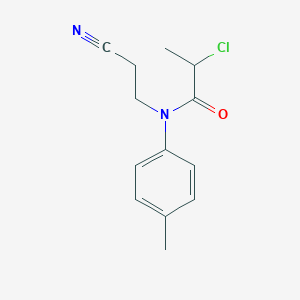
2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide
説明
2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide is an organic compound characterized by the presence of a chloro group, a cyanoethyl group, and a methylphenyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine, acrylonitrile, and 2-chloropropanoyl chloride.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea can be used as nucleophiles.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Reduction: The primary product is the corresponding amine.
Hydrolysis: The products are 4-methylbenzylamine and 2-chloropropanoic acid.
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Material Science:
作用機序
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-Chloro-N-(2-cyanoethyl)-N-phenylpropanamide: Lacks the methyl group on the phenyl ring.
2-Chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, distinguishing it from similar compounds.
特性
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10-4-6-12(7-5-10)16(9-3-8-15)13(17)11(2)14/h4-7,11H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFEJOMMQSNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC#N)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


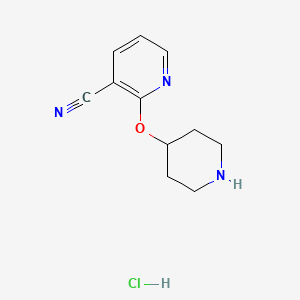
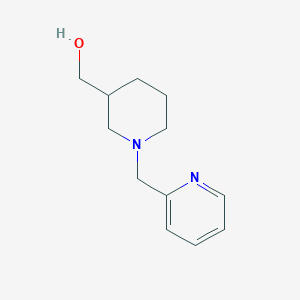


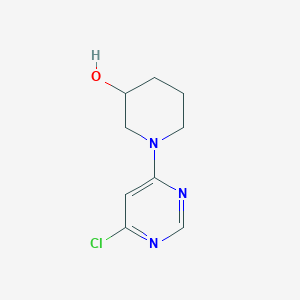
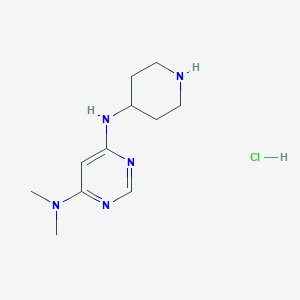


![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)



